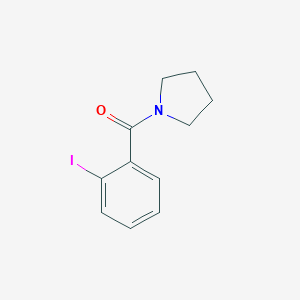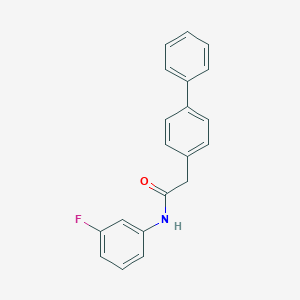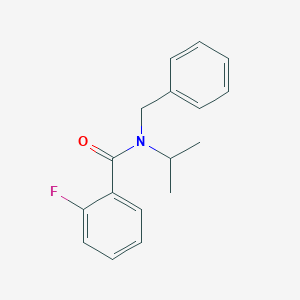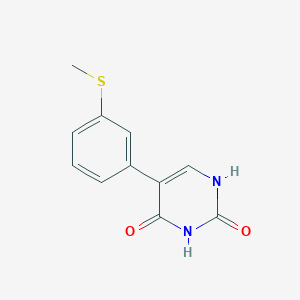
1-(2-Iodophenylcarbonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodophenylcarbonyl)pyrrolidine is an organic compound with the molecular formula C11H12INO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an iodophenylcarbonyl group attached to the pyrrolidine ring
Mechanism of Action
Target of Action
It’s known that the pyrrolidine ring, a core component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
Compounds characterized by the pyrrolidine ring are known to interact with their targets in a way that contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Pyrrolidine alkaloids and their derivatives have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Result of Action
It’s known that pyrrolidine alkaloids can exert various biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Preparation Methods
The synthesis of 1-(2-Iodophenylcarbonyl)pyrrolidine typically involves the reaction of 2-iodobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Iodobenzoyl chloride+Pyrrolidine→this compound+HCl
The reaction is usually performed in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(2-Iodophenylcarbonyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Iodophenylcarbonyl)pyrrolidine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies. The iodine atom can be replaced with radioactive isotopes, making it useful in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Medicine: It has potential applications in drug discovery and development. The pyrrolidine ring is a common scaffold in medicinal chemistry, and the presence of the iodophenylcarbonyl group can enhance the biological activity of drug candidates.
Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring halogenated aromatic compounds.
Comparison with Similar Compounds
1-(2-Iodophenylcarbonyl)pyrrolidine can be compared to other similar compounds, such as:
1-(2-Bromophenylcarbonyl)pyrrolidine: Similar in structure but with a bromine atom instead of iodine. It may have different reactivity and biological activity due to the different halogen.
1-(2-Chlorophenylcarbonyl)pyrrolidine: Contains a chlorine atom instead of iodine. Chlorine is less reactive than iodine, which can affect the compound’s chemical behavior.
1-(2-Fluorophenylcarbonyl)pyrrolidine: Features a fluorine atom, which is the smallest halogen. This can lead to different steric and electronic effects compared to the iodine derivative.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific chemical reactions and interactions that other halogens may not facilitate.
Properties
IUPAC Name |
(2-iodophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQYMYSSSVQOPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1,1'-biphenyl]-4-yl-N-(2-fluorophenyl)acetamide](/img/structure/B360567.png)
![N-[4-(benzyloxy)phenyl]-2,4-difluorobenzamide](/img/structure/B360587.png)
![2-[1,1'-biphenyl]-4-yl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B360590.png)



![Ethyl 1-[2-(2,4-dichlorophenoxy)acetyl]piperidine-3-carboxylate](/img/structure/B360624.png)
![Ethyl {[3-cyano-4-(2-ethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B360630.png)
![9-Methyl-4,5-dihydro[1,2,5]oxadiazolo[3,4-f]cinnoline 3-oxide](/img/structure/B360632.png)


![2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B360658.png)
![N'-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]pyridine-4-carbohydrazide](/img/structure/B360662.png)
